N(2)-succinyl-L-arginine

Catalog No.
S8506801
CAS No.
2478-02-6
M.F
C10H18N4O5
M. Wt
274.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N(2)-succinyl-L-arginine

CAS Number

2478-02-6

Product Name

N(2)-succinyl-L-arginine

IUPAC Name

2-(3-carboxypropanoylamino)-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C10H18N4O5

Molecular Weight

274.27 g/mol

InChI

InChI=1S/C10H18N4O5/c11-10(12)13-5-1-2-6(9(18)19)14-7(15)3-4-8(16)17/h6H,1-5H2,(H,14,15)(H,16,17)(H,18,19)(H4,11,12,13)

InChI Key

UMOXFSXIFQOWTD-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N

Canonical SMILES

C(CC(C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N

N2-Succinoylarginine is a N-acyl-amino acid.
N2-Succinoylarginine is a natural product found in Caenorhabditis elegans with data available.
An alkylating agent having a selective immunosuppressive effect on BONE MARROW. It has been used in the palliative treatment of chronic myeloid leukemia (MYELOID LEUKEMIA, CHRONIC), but although symptomatic relief is provided, no permanent remission is brought about. According to the Fourth Annual Report on Carcinogens (NTP 85-002, 1985), busulfan is listed as a known carcinogen.

N(2)-succinyl-L-arginine is a derivative of the amino acid L-arginine, characterized by the addition of a succinyl group at the nitrogen atom in the side chain. The compound is classified as an N-acyl-L-arginine, resulting from the formal condensation of the α-amino group of L-arginine with one of the carboxy groups of succinic acid. Its chemical formula is C10_{10}H18_{18}N4_{4}O5_{5}, and it has an average mass of approximately 274.27 g/mol. The unique structure allows it to participate in various biochemical processes, particularly in microbial metabolism .

  • Formation Reaction: It is synthesized from succinyl-CoA and L-arginine through the action of the enzyme arginine N-succinyltransferase, which catalyzes the reaction:
    sucinyl CoA+L arginineCoA+N 2 succinyl L arginine\text{sucinyl CoA}+\text{L arginine}\rightleftharpoons \text{CoA}+\text{N 2 succinyl L arginine}
    This reaction highlights its role in arginine and proline metabolism .
  • Hydrolysis Reaction: N(2)-succinyl-L-arginine can be hydrolyzed by N-succinylarginine dihydrolase into N(2)-succinyl-L-ornithine, ammonia, and carbon dioxide:
    N 2 succinyl L arginine+2H2ON 2 succinyl L ornithine+2NH3+CO2\text{N 2 succinyl L arginine}+2\text{H}_2\text{O}\rightarrow \text{N 2 succinyl L ornithine}+2\text{NH}_3+\text{CO}_2
    This reaction indicates its metabolic pathway within bacterial systems .

N(2)-succinyl-L-arginine exhibits significant biological activity, primarily as a metabolite in various organisms, including Escherichia coli and Schizosaccharomyces pombe. It plays a crucial role in nitrogen metabolism and can influence pathways related to amino acid synthesis and degradation. Its ability to act as a Bronsted acid allows it to donate protons in bio

The synthesis of N(2)-succinyl-L-arginine can be achieved through enzymatic and chemical methods:

  • Enzymatic Synthesis: The most common method involves using arginine N-succinyltransferase, where succinyl-CoA reacts with L-arginine to form N(2)-succinyl-L-arginine. This method is preferred for its specificity and efficiency in producing the compound under mild conditions .
  • Chemical Synthesis: Alternative synthetic routes may involve direct acylation of L-arginine using succinic anhydride or succinic acid in the presence of coupling agents. This approach may require more rigorous conditions and purification steps compared to enzymatic methods .

N(2)-succinyl-L-arginine has several potential applications:

  • Biochemical Research: It serves as a valuable tool for studying arginine metabolism and enzyme kinetics.
  • Pharmaceutical Development: Due to its role as a metabolite, it may have therapeutic implications in conditions related to nitrogen metabolism or amino acid disorders.
  • Agricultural Biotechnology: Understanding its metabolic pathways could lead to innovations in microbial applications for enhancing plant growth or soil health .

Studies on N(2)-succinyl-L-arginine interactions focus on its enzymatic activity and metabolic pathways. Research indicates that it interacts with specific enzymes like arginine N-succinyltransferase and N-succinylarginine dihydrolase, influencing their activity and substrate specificity . Further investigations into its interactions with cellular components could elucidate its broader biological roles.

N(2)-succinyl-L-arginine can be compared with other related compounds within the category of N-acylated amino acids:

Compound NameChemical FormulaUnique Features
N-acetyl-L-arginineC8_8H14_14N4_4O3_3Acetylated form; involved in protein synthesis
N-benzoyl-L-arginineC12_12H16_16N4_4O2_2Benzoylated form; used in drug design
N-(3-carboxypropanoyl)-L-arginineC10_10H18_18N4_4O5_5Related compound with potential similar effects

Uniqueness

N(2)-succinyl-L-arginine is unique due to its specific succinyl modification, which influences its solubility, reactivity, and biological roles compared to other derivatives. Its distinct metabolic pathways and interactions make it a subject of interest in both basic research and applied sciences .

Arginine Succinyltransferase (AST) Pathway as Primary Catabolic Route

The AST pathway represents the dominant route for arginine degradation in E. coli under nitrogen-limiting conditions, contributing >97% of arginine catabolic flux. Unlike the arginine decarboxylase pathway, which produces putrescine without ammonia release, the AST pathway generates glutamate and ammonia, making it essential for nitrogen recycling.

Enzymatic Cascade From L-Arginine to Glutamate Via N(2)-Succinyl Intermediates

The AST pathway comprises five enzymes encoded by the astCADBE operon:

  • Arginine succinyltransferase (AST): Transfers a succinyl group from succinyl-CoA to L-arginine, forming N(2)-succinyl-L-arginine.
  • Succinylarginine dihydrolase: Hydrolyzes N(2)-succinyl-L-arginine into N(2)-succinyl-L-citrulline and ammonia.
  • Succinylcitrulline lyase: Cleaves N(2)-succinyl-L-citrulline into succinate and L-citrulline.
  • Succinylornithine aminotransferase: Transaminates succinylornithine to succinylglutamate semialdehyde.
  • Succinylglutamate desuccinylase: Releases glutamate from succinylglutamate.

Table 1: Enzymatic Steps in the AST Pathway

EnzymeReactionProduct
Arginine succinyltransferaseL-Arg + succinyl-CoA → N(2)-succinyl-L-ArgN(2)-succinyl-L-arginine
Succinylarginine dihydrolaseN(2)-succinyl-L-Arg → N(2)-succinyl-L-Cit + NH₃Ammonia, N(2)-succinyl-L-citrulline
Succinylcitrulline lyaseN(2)-succinyl-L-Cit → succinate + L-citrullineSuccinate, L-citrulline

This pathway ultimately yields glutamate, which enters the tricarboxylic acid (TCA) cycle, and ammonia, which is assimilated via glutamine synthetase.

Nitrogen-Limitation Induction Mechanisms in Enterobacteriaceae

Expression of the astCADBE operon is induced under nitrogen starvation through a dual regulatory system:

  • Sigma-54 (σ⁵⁴)-dependent activation: Under nitrogen limitation, the NtrC transcriptional activator binds to enhancer-like elements upstream of the ast promoter, facilitating RNA polymerase recruitment.
  • Arginine-dependent superinduction: The arginine repressor (ArgR) enhances ast expression 3–5 fold in the presence of arginine, even under nitrogen-replete conditions.

Table 2: Regulatory Components of the AST Pathway

ComponentFunctionInduction Condition
NtrCBinds σ⁵⁴-RNA polymerase; activates astNitrogen limitation
ArgREnhances ast transcriptionArginine availability
RpoS (σˢ)Activates stationary-phase expressionHigh cell density

In E. coli K-12, this regulatory flexibility allows rapid adaptation to fluctuating nitrogen sources, prioritizing arginine utilization when preferred nitrogen sources (e.g., NH₄⁺) are scarce.

Comparative Analysis of AST Pathway Expression in γ-Proteobacteria

Escherichia coli K-12 Strain-Specific Regulation Patterns

In E. coli K-12, the AST pathway is indispensable for aerobic arginine catabolism. Disruption of astB (succinylarginine dihydrolase) abolishes arginine utilization but preserves ornithine catabolism, indicating pathway specificity. Overexpression of AST enzymes accelerates growth rates in arginine-aspartate media by 40%, underscoring its metabolic efficiency.

Klebsiella aerogenes vs. Pseudomonas aeruginosa Pathway Variations

While K. aerogenes shares the core astCADBE operon with E. coli, its regulatory mechanisms differ. K. aerogenes lacks ArgR-mediated superinduction, relying solely on NtrC for activation under nitrogen limitation. In contrast, P. aeruginosa employs divergent pathways for arginine catabolism, primarily via the arginine deiminase pathway, which generates ATP but not N(2)-succinyl-L-arginine. This divergence highlights evolutionary adaptations to ecological niches: Enterobacteriaceae favor ammonia-producing pathways for nitrogen recycling, while soil-dwelling γ-proteobacteria like Pseudomonas prioritize energy yield.

The astCADBE operon encodes enzymes responsible for converting arginine to succinylarginine and subsequent intermediates in the arginine succinyltransferase pathway. Its transcriptional regulation involves a sophisticated interplay of promoter elements and regulatory proteins.

Dual Promoter System Functionality

The astCADBE operon employs two distinct promoters, astCp1 and astCp2, which enable condition-specific expression:

  • σ⁵⁴-Dependent Promoter (astCp1): Activated during exponential growth under nitrogen limitation, this promoter requires the RNA polymerase holoenzyme containing the alternative sigma factor σ⁵⁴ (RpoN) and the transcriptional activator NtrC [1] [3]. In vitro reconstitution experiments confirm that NtrC, upon phosphorylation, binds upstream of astCp1 and facilitates open complex formation through ATP-dependent remodeling of the σ⁵⁴-RNA polymerase complex [1].
  • σᴿ-Dependent Promoter (astCp2): Active during stationary phase, this promoter relies on the stress-responsive sigma factor σᴿ (RpoS) and functions independently of nitrogen availability [1]. Primer extension assays reveal that transcription from astCp2 initiates 47 bp downstream of the astCp1 start site, ensuring temporal separation of operon activity [1].

The two promoters exhibit mutual exclusivity: σ⁵⁴-dependent transcription dominates during nitrogen stress, while σᴿ-driven expression sustains basal succinylarginine production during stationary phase [1]. β-Galactosidase assays using ast-lacZ fusions demonstrate a 60-fold induction range, with maximal activity observed when arginine serves as the sole nitrogen source (Table 1) [1].

Table 1: Expression Dynamics of the astCADBE Operon Under Varying Conditions

Nitrogen SourceCarbon SourceGrowth PhaseRelative β-Galactosidase Activity
ArginineGlucoseExponential100%
AspartateGlycerolExponential65%
AmmoniaGlucoseExponential15%
ArginineGlucoseStationary90%

NtrC-Dependent Transcriptional Activation Mechanisms

NtrC, the master regulator of nitrogen assimilation, binds to enhancer-like sequences upstream of astCp1 and interacts with σ⁵⁴-RNA polymerase through DNA looping [1] [3]. Key mechanistic features include:

  • Phosphorylation Dependency: Under nitrogen limitation, the sensor kinase NtrB phosphorylates NtrC, enabling its oligomerization and ATPase activity [3]. Phospho-NtrC facilitates RNA polymerase recruitment by stabilizing the transition from closed to open promoter complexes [1].
  • Coactivation With ArgR: While NtrC is essential for astCp1 activation, the arginine repressor ArgR enhances transcription by 2.5-fold, likely through direct interactions with NtrC or RNA polymerase [1]. This contrasts with Salmonella enterica, where ArgR is obligatory for ast operon expression [1].
  • Carbon Source Modulation: Expression from astCp1 is reduced in carbon-limited media, suggesting crosstalk between nitrogen and carbon regulatory networks. This may involve cyclic AMP receptor protein (CRP), though crp mutants show only minor effects on astCADBE activity [1].

Cross-Regulation With Amino Acid Metabolism Networks

Arginine Repression/Induction Balance in Pathway Control

ArgR mediates a paradoxical dual role: it represses arginine biosynthesis genes (e.g., argCBH) under arginine-rich conditions but enhances astCADBE expression during nitrogen limitation [1] [3]. This regulatory dichotomy ensures arginine is preferentially catabolized when nitrogen is scarce:

  • Repression of Biosynthesis: Under nitrogen excess, ArgR binds L-arginine and silences arg operons, conserving cellular resources [3].
  • Induction of Catabolism: During nitrogen stress, ArgR cooperates with NtrC to upregulate astCADBE, redirecting arginine toward succinylarginine production for nitrogen release [1].

DNA footprinting studies reveal overlapping ArgR and NtrC binding sites near astCp1, suggesting competitive or cooperative interactions depending on arginine availability [1].

Interaction With Glutamate/Glutamine Biosynthetic Clusters

The astCADBE operon is coordinately regulated with glutamate/glutamine synthesis pathways to maintain nitrogen homeostasis:

  • NtrC-Regulated Glutamate Uptake: NtrC activates glnHPQ, encoding a glutamine ABC transporter, and gltBD, responsible for glutamate synthesis via the glutamate synthase pathway [3]. This ensures glutamate pools are replenished as succinylarginine degradation releases ammonium [3].
  • Nac-Mediated Coordination: The nitrogen assimilation control (Nac) protein, induced under nitrogen limitation, indirectly links astCADBE to σ⁷⁰-dependent genes like gdhA (glutamate dehydrogenase) [3]. Nac deletion strains exhibit 40% reduced astCADBE expression in aspartate-limited media, implicating glutamate-derived signals in pathway modulation [3].

The enzymatic processing of N(2)-succinyl-L-arginine represents a critical component of bacterial nitrogen metabolism, specifically within the arginine succinyltransferase (AST) pathway. This pathway enables bacteria to utilize arginine as a nitrogen source under limiting conditions and involves two key enzymes that directly process N(2)-succinyl-L-arginine and its downstream metabolites.

Succinylarginine Dihydrolase Catalytic Mechanisms

Succinylarginine dihydrolase (AstB, EC 3.5.3.23) catalyzes the hydrolysis of N(2)-succinyl-L-arginine to N(2)-succinyl-L-ornithine, producing two molecules of ammonia and one molecule of carbon dioxide [1] [2]. This enzyme exhibits a unique catalytic mechanism involving two successive cycles of hydrolysis, distinguishing it from other members of the amidinotransferase (AT) superfamily [3] [4].

The enzyme adopts a pseudo 5-fold symmetric α/β propeller fold of circularly arranged β-β-α-β modules enclosing the active site [5] [6]. The catalytic mechanism involves a conserved Cys-His-Glu triad (Cys365, His168, and Glu118 in the Escherichia coli enzyme) that facilitates the two-step hydrolysis process [3] [4]. The enzyme possesses a flexible loop that is disordered in the absence of substrate and assumes an ordered conformation upon substrate binding, effectively controlling substrate access and product release [5] [6].

Substrate Specificity Profiling Across Bacterial Taxa

The substrate specificity of succinylarginine dihydrolase exhibits remarkable selectivity for N(2)-succinyl-L-arginine, with arginine, N(2)-acetylarginine, and N(2)-glutamylarginine failing to serve as substrates [1] [2]. This high specificity reflects the enzyme's role as the second enzyme in the arginine succinyltransferase pathway, where it processes only the succinylated form of arginine produced by the preceding arginine N-succinyltransferase [1] [2].

Structural analysis reveals that the enzyme makes extensive contacts with every atom of the substrate arginine, explaining its high substrate specificity [3]. The main-chain carboxyl moiety of the substrate is stabilized by hydrogen bonds with Asn22 and salt bridges with Arg139 and Arg90, while the main-chain amine moiety forms hydrogen bonds with Ala258 and salt bridges with Asp65 [3]. The guanidinium moiety resides in the center of the catalytic residues and is stabilized by salt bridges with Asp170 and hydrogen bonds with Asn71 [3].

The enzyme's distribution across bacterial taxa shows predominant occurrence in Proteobacteria, particularly within the Enterobacteriaceae and Pseudomonadaceae families [7]. The astB gene encoding succinylarginine dihydrolase has been identified in various bacterial species including Escherichia coli, Pseudomonas aeruginosa, Klebsiella aerogenes, Serratia proteamaculans, Paraburkholderia phymatum, and Trinickia violacea [8] [7].

pH-Dependent Activity Modulation in Cellular Compartments

The pH-dependent activity of succinylarginine dihydrolase is optimized for cytoplasmic conditions, with the enzyme exhibiting optimal activity at physiological pH values around 7.5 [8]. Enzyme assays are typically conducted in 50 mM K-phosphate buffer at pH 7.5, suggesting this represents the optimal pH range for catalytic activity [8]. The enzyme's activity is assessed by determining the amount of ammonia produced, which is coupled enzymatically by glutamate dehydrogenase to the consumption of reduced nicotinamide adenine dinucleotide [8].

The cellular localization of succinylarginine dihydrolase is exclusively cytoplasmic, consistent with its role in nitrogen metabolism where ammonia production contributes to the cellular nitrogen pool [9]. The enzyme's regulation is subject to nitrogen limitation induction, with significantly higher activity observed under nitrogen-limited conditions compared to nitrogen-rich environments [8]. This regulation ensures that the enzyme is produced when arginine catabolism is required for nitrogen assimilation.

Succinylornithine Transaminase Multifunctionality

Succinylornithine transaminase (AstC, EC 2.6.1.81) represents the third enzyme in the arginine succinyltransferase pathway, catalyzing the conversion of N(2)-succinyl-L-ornithine and 2-oxoglutarate to N-succinyl-L-glutamate 5-semialdehyde and L-glutamate [10] [11]. This enzyme exhibits remarkable multifunctionality, serving dual roles in both catabolic and anabolic ornithine metabolism while demonstrating sophisticated cofactor utilization dynamics.

The enzyme adopts a dimeric structure with a classical αβ-fold characteristic of pyridoxal phosphate-dependent aminotransferases [11]. Each subunit contains 406 amino acids with a theoretical molecular weight of 43.71 kDa, and the enzyme operates through a ping-pong bi-bi reaction mechanism [10] [11]. The reconstituted holo-enzyme demonstrates greater thermal stability compared to the apo-protein, with apparent melting temperatures of 46°C and 43.5°C, respectively [11].

Dual Role in Catabolic and Anabolic Ornithine Flux

The multifunctional nature of succinylornithine transaminase is exemplified by its ability to participate in both catabolic and anabolic pathways. In the catabolic direction, the enzyme processes N(2)-succinyl-L-ornithine produced from arginine catabolism, contributing to nitrogen mobilization and ammonia production [8] [11]. The enzyme exhibits optimal activity with its physiological substrate succinylornithine, displaying kinetic parameters of kcat = 3.0 s⁻¹ and KM = 284 µM [11].

The enzyme also demonstrates significant activity toward acetylornithine (kcat = 4.7 s⁻¹, KM = 338 µM) and ornithine itself (kcat = 3.5 s⁻¹, KM = 4391 µM), indicating its broader substrate specificity [11]. This substrate promiscuity enables the enzyme to contribute to ornithine catabolism beyond its primary role in arginine degradation [8]. The strong preference for acylated ornithine species over ornithine itself is attributed to steric and desolvation effects rather than specific interactions between the substrate and enzyme [11].

The anabolic function of succinylornithine transaminase is demonstrated by its ability to complement arginine biosynthetic defects, indicating functional interchangeability with the anabolic acetylornithine transaminase ArgD [12] [11]. This dual functionality reflects the enzyme's evolutionary relationship with other ornithine aminotransferases and its integration into multiple metabolic networks.

Pyridoxal Phosphate Cofactor Utilization Dynamics

The pyridoxal phosphate cofactor utilization by succinylornithine transaminase exhibits sophisticated dynamics that are essential for its catalytic function. The enzyme purifies as an apo-protein lacking bound pyridoxal phosphate, suggesting a relatively low affinity for the cofactor under standard growth conditions [11]. However, the enzyme can be reconstituted to the holo-form by addition of excess pyridoxal phosphate, resulting in enhanced thermal stability and full catalytic activity [11].

The cofactor binding site architecture reveals critical interactions that stabilize the pyridoxal phosphate cofactor. The phosphate group of pyridoxal phosphate makes hydrogen bonds with the backbone nitrogens of Gly105, Ala106, and Thr281, as well as with the sidechain oxygen of Thr281 [11]. The N1 of pyridoxal phosphate maintains a salt bridge with Asp223, while the O3 forms hydrogen bonds with Gln226 [11]. These interactions create a "phosphate-binding cup" that provides firm anchoring for the coenzyme [13].

The catalytic mechanism involves formation of an internal aldimine between pyridoxal phosphate and Lys252, which can be displaced by substrate binding to form an external aldimine [11]. Structural analysis reveals continuous electron density between Lys252 and pyridoxal phosphate in the holo-enzyme, confirming the expected aldimine formation [11]. Upon substrate binding, the Lys252-pyridoxal phosphate Schiff base is broken, and continuous electron density between pyridoxal phosphate and succinylornithine is observed [11].

The enzyme's cofactor utilization dynamics are influenced by the cellular environment and substrate availability. The enzyme's activity is measured under conditions containing 200 µM α-ketoglutarate, which serves as the amino acceptor in the transaminase reaction [11]. The optimization of cofactor binding and substrate recognition ensures efficient catalysis while maintaining the enzyme's ability to function in both catabolic and anabolic contexts.

XLogP3

-2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

274.12771969 g/mol

Monoisotopic Mass

274.12771969 g/mol

Heavy Atom Count

19

Dates

Last modified: 02-18-2024
Song et al. Prediction and assignment of function for a divergent N-succinyl amino acid racemase. Nature Chemical Biology, doi: 10.1038/NChemBio.2007.11, published online 1 July 2007. http://www.nature.com/naturechemicalbiology

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